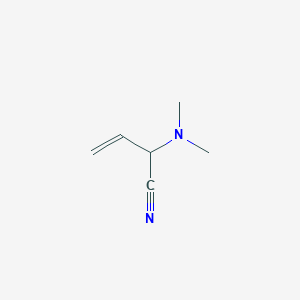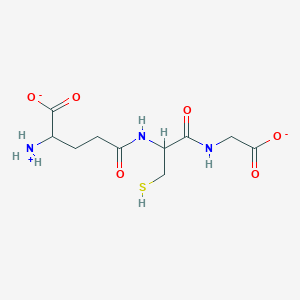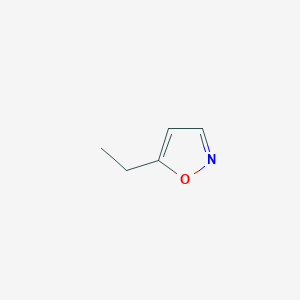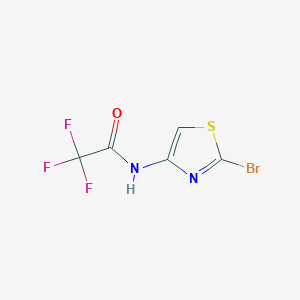
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Bromination
A study by Li et al. (2007) developed a fast and efficient method for the bromination of isoxazoles and pyrazoles using microwave irradiation. N-bromosuccinimide was utilized in different acid solvents according to the substrate's reactivity, achieving good yields. Trifluoroacetic acid was identified as the best solvent for highly unreactive substrates, suggesting the potential utility of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in similar bromination reactions under microwave conditions (Li, Kakarla, & Gerritz, 2007).
Fluorination of Thiazole Derivatives
Hatfield et al. (2013) described the fluorination of select 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI), leading to the formation of both anticipated 4-fluorothiazole and a unique 4,4,5-trifluorothiazole. This selective monofluorination and trifluorination process highlights the significance of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in the functionalization of thiazole rings for various applications (Hatfield, Eidell, & Stephens, 2013).
Antimicrobial Compound Synthesis
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating antimicrobial properties. Their work includes the synthesis of thiazole derivatives, suggesting the utility of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in developing compounds with potential antimicrobial applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Triflamidation and Heterocyclization
Moskalik et al. (2021) explored the triflamidation of alkenes in various oxidative systems and solvents, leading to products of amidine and acetamide types. This study underscores the synthetic versatility of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide, particularly in solvent-dependent reactions that produce heterocyclic compounds (Moskalik, Garagan, Astakhova, Sterkhova, & Shainyan, 2021).
Selective Bromination Techniques
Hariri et al. (1998) conducted radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide, achieving regioselectivity and good yields of mono-, tri-, and tetrabromo compounds. This process highlights the role of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide in selective bromination reactions, contributing to the functionalization of thiazole derivatives for various scientific applications (Hariri, Galley, Pautet, & Fillion, 1998).
Eigenschaften
IUPAC Name |
N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTZPTRXZUOVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606399 | |
| Record name | N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide | |
CAS RN |
59134-90-6 | |
| Record name | N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







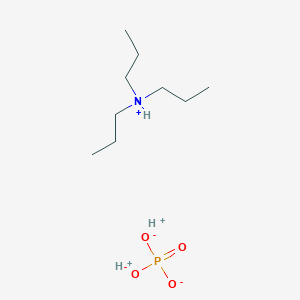
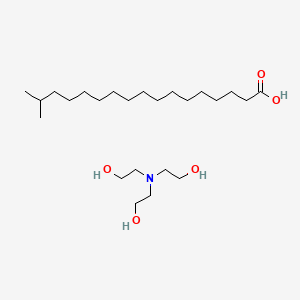

![2-[N-butyl-4-[(2,4-dinitrophenyl)diazenyl]anilino]ethanol](/img/structure/B1628964.png)


